2,4(1H,3H)-Pyrimidinedione, 1-(2-(3-methyl-4-(1-methylethoxy)phenyl)ethyl)-
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Overview
Description
2,4(1H,3H)-Pyrimidinedione, 1-(2-(3-methyl-4-(1-methylethoxy)phenyl)ethyl)- is a complex organic compound with a pyrimidinedione core structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4(1H,3H)-Pyrimidinedione, 1-(2-(3-methyl-4-(1-methylethoxy)phenyl)ethyl)- typically involves multiple steps. One common method includes the reaction of a substituted pyrimidinedione with an appropriate alkylating agent under controlled conditions. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This often includes the use of continuous flow reactors and automated systems to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
2,4(1H,3H)-Pyrimidinedione, 1-(2-(3-methyl-4-(1-methylethoxy)phenyl)ethyl)- can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide
Reducing agents: Lithium aluminum hydride, sodium borohydride
Nucleophiles: Halides, amines
Electrophiles: Alkyl halides, acyl chlorides
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce fully saturated compounds.
Scientific Research Applications
2,4(1H,3H)-Pyrimidinedione, 1-(2-(3-methyl-4-(1-methylethoxy)phenyl)ethyl)- has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, such as in the treatment of certain diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2,4(1H,3H)-Pyrimidinedione, 1-(2-(3-methyl-4-(1-methylethoxy)phenyl)ethyl)- involves its interaction with specific molecular targets and pathways. This compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
2,4(1H,3H)-Pyrimidinedione derivatives: Compounds with similar core structures but different substituents.
Other pyrimidine-based compounds: Molecules with a pyrimidine ring but different functional groups.
Uniqueness
2,4(1H,3H)-Pyrimidinedione, 1-(2-(3-methyl-4-(1-methylethoxy)phenyl)ethyl)- is unique due to its specific substituents, which confer distinct chemical and biological properties. These unique features make it a valuable compound for various scientific and industrial applications.
Properties
CAS No. |
88655-26-9 |
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Molecular Formula |
C16H20N2O3 |
Molecular Weight |
288.34 g/mol |
IUPAC Name |
1-[2-(3-methyl-4-propan-2-yloxyphenyl)ethyl]pyrimidine-2,4-dione |
InChI |
InChI=1S/C16H20N2O3/c1-11(2)21-14-5-4-13(10-12(14)3)6-8-18-9-7-15(19)17-16(18)20/h4-5,7,9-11H,6,8H2,1-3H3,(H,17,19,20) |
InChI Key |
ABIXCUONJYDIPD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)CCN2C=CC(=O)NC2=O)OC(C)C |
Origin of Product |
United States |
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